Litronesib

Description

This compound is an inhibitor of the kinesin-related motor protein Eg5 with potential antineoplastic activity. This compound selectively inhibits the activity of Eg5, which may result in mitotic disruption, apoptosis and consequently cell death in tumor cells that are actively dividing. The ATP-dependent Eg5 kinesin-related motor protein (also known as KIF11 or kinesin spindle protein-5) is a plus-end directed kinesin motor protein that plays an essential role during mitosis, particularly in the regulation of spindle dynamics, including assembly and maintenance.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 12 investigational indications.

an Eg5 inhibito

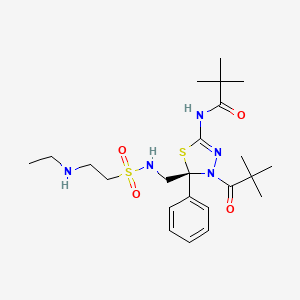

Structure

3D Structure

Properties

IUPAC Name |

N-[(5R)-4-(2,2-dimethylpropanoyl)-5-[[2-(ethylamino)ethylsulfonylamino]methyl]-5-phenyl-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37N5O4S2/c1-8-24-14-15-34(31,32)25-16-23(17-12-10-9-11-13-17)28(19(30)22(5,6)7)27-20(33-23)26-18(29)21(2,3)4/h9-13,24-25H,8,14-16H2,1-7H3,(H,26,27,29)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVAFBXLHPINSIK-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCS(=O)(=O)NCC1(N(N=C(S1)NC(=O)C(C)(C)C)C(=O)C(C)(C)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNCCS(=O)(=O)NC[C@@]1(N(N=C(S1)NC(=O)C(C)(C)C)C(=O)C(C)(C)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37N5O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910634-41-2 | |

| Record name | Litronesib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910634412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Litronesib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11861 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LITRONESIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6611F8KYCV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Litronesib (LY2523355) discovery and development

An In-depth Technical Guide to the Discovery and Development of Litronesib (LY2523355)

Introduction

This compound (LY2523355) is a selective, allosteric inhibitor of the human mitotic kinesin Eg5, also known as kinesin spindle protein (KSP) or KIF11.[1][2][3] Discovered through a collaboration between Kyowa Kirin and Eli Lilly and Company, this compound emerged from a research program aimed at identifying novel antimitotic agents with mechanisms distinct from traditional tubulin-targeting drugs.[4][5]

Eg5 is a plus-end directed motor protein that plays an indispensable role in the early stages of mitosis.[2][3] It functions by hydrolyzing ATP to slide antiparallel microtubules apart, a critical action for the separation of centrosomes and the establishment of a bipolar spindle.[6][7] Inhibition of Eg5 prevents spindle pole separation, leading to the formation of characteristic monopolar spindles, which in turn activates the spindle assembly checkpoint (SAC), causing mitotic arrest and ultimately leading to apoptotic cell death in proliferating cancer cells.[5][8] Because Eg5's function is exclusive to mitosis, it represents an attractive therapeutic target, promising a wider therapeutic window and fewer side effects—such as neurotoxicity—compared to microtubule poisons.[5][7]

This compound is a thiadiazole derivative that progressed into clinical trials for various malignancies, including solid tumors, metastatic breast cancer, and acute leukemia.[4][9] This guide provides a comprehensive overview of its discovery, mechanism of action, preclinical development, and clinical evaluation, intended for researchers and professionals in drug development.

Discovery and Preclinical Development

The journey to this compound began with a phenotype-based screening for compounds that could induce mitotic arrest. This effort identified a precursor compound, K858, which served as the template for an extensive structure-activity relationship (SAR) program.[10] This program ultimately led to the discovery of this compound, a thiadiazole derivative with significantly improved potency and a broad spectrum of antiproliferative activity.[4][10]

Mechanism of Action

This compound functions as a selective, allosteric inhibitor of Eg5.[1][7] It binds to a pocket formed by helix α2, loop L5, and helix α3 of the Eg5 motor domain, a site distinct from the ATP-binding pocket.[4] This binding induces a conformational change that inhibits the enzyme's microtubule-stimulated ATPase activity, preventing the motor protein from performing its mechanical work.[8][11] The cellular consequence of this inhibition is the failure of centrosome separation, resulting in the formation of monoastral spindles, mitotic arrest, and subsequent apoptosis.[5][8] This targeted mechanism is responsible for its potent, schedule-dependent anticancer activity observed in numerous preclinical models.[1]

Figure 1: Mechanism of Action of this compound.

In Vitro Activity

This compound demonstrated potent inhibition of Eg5's enzymatic activity and broad antiproliferative effects across a wide range of cancer cell lines.

| Parameter | Value | Reference |

| Target | Kinesin Spindle Protein (Eg5/KSP) | [4] |

| KSP ATPase IC50 | 26 nM | [4] |

| Cellular Effect | Mitotic Arrest, Apoptosis | [1][5] |

| Effective Concentration | 25 nM induces cell death during mitotic arrest | [12] |

| Cell Line Activity | Inhibits growth of 68 cancer cell lines | [4] |

Table 1: In Vitro Activity of this compound

In Vivo Preclinical Efficacy

The antitumor activity of this compound was evaluated in various xenograft models, including patient-derived xenograft (PDX) models. The studies revealed a strong dose- and schedule-dependent efficacy, with some schedules leading to complete tumor remission.[5] A key finding from these studies was the identification of histone H3 phosphorylation (pHH3) in tumor and proliferating skin cells as a robust pharmacodynamic biomarker for target engagement and in vivo activity.[5]

| Model Type | Dosing Schedule | Observed Effect | Reference |

| Colo205 Xenograft | 1.1, 3.3, 10, and 30 mg/kg (i.v.) | Dose-dependent antitumor activity; increased pHH3-positive cells | [10][12] |

| Various Xenografts | Highly dose/schedule-dependent | Complete remission achieved in multiple models | [5] |

| PDX Models | N/A | Broad-spectrum anticancer activity | [5] |

Table 2: Summary of Preclinical In Vivo Efficacy of this compound

Experimental Protocols

The development of this compound relied on a series of well-defined experimental protocols to assess its activity from the molecular to the whole-organism level.

Eg5 ATPase Inhibition Assay

The enzymatic activity of Eg5 is commonly measured via a microtubule-activated ATPase assay that quantifies the amount of ADP produced.

-

Reagents : Recombinant human Eg5 motor domain, paclitaxel-stabilized microtubules, assay buffer (e.g., 20 mM PIPES pH 6.8, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 10 µM paclitaxel), ATP, and an ADP detection kit (e.g., ADP Hunter™ Plus, DiscoveRx).

-

Procedure :

-

Dispense this compound or control compounds (e.g., S-Trityl-L-cysteine) in various concentrations into a 96-well plate.[13]

-

Add a mixture of Eg5 enzyme and microtubules to each well.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60-90 minutes).

-

Stop the reaction and measure the ADP produced using the detection kit's reagents and a plate reader.

-

Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.[13]

-

Cell-Based Mitotic Arrest Assay

This assay visually confirms the on-target effect of Eg5 inhibition in cells.

-

Cell Culture : Plate cancer cells (e.g., HeLa, HCT116) on coverslips or in 96-well imaging plates and allow them to adhere overnight.[8][11]

-

Treatment : Treat cells with varying concentrations of this compound for a duration sufficient to allow cells to enter mitosis (e.g., 16-24 hours).

-

Immunofluorescence :

-

Fix the cells with 3.7-4% formaldehyde.[12]

-

Permeabilize the cells with a detergent solution (e.g., 0.2% Triton X-100).[12]

-

Block with a suitable blocking buffer (e.g., BSA in PBS).

-

Incubate with primary antibodies against α-tubulin (to visualize spindles) and a nuclear counterstain (e.g., DAPI).

-

Incubate with corresponding fluorescently-labeled secondary antibodies.

-

-

Imaging and Analysis : Acquire images using fluorescence microscopy. Quantify the percentage of cells exhibiting a monopolar spindle phenotype at each concentration to determine the EC50.[8]

Xenograft Tumor Model Protocol

In vivo efficacy is assessed using immunodeficient mice bearing human tumor xenografts.

-

Tumor Implantation : Subcutaneously implant cultured cancer cells (e.g., Colo205) or patient-derived tumor fragments into the flank of immunodeficient mice (e.g., nude mice).[5]

-

Treatment : Once tumors reach a specified volume, randomize mice into vehicle control and treatment groups. Administer this compound via intravenous (i.v.) bolus injection according to the desired dose and schedule (e.g., daily for 3 days, repeated every 3-4 weeks).[10][14]

-

Monitoring :

-

Measure tumor volume with calipers regularly (e.g., twice weekly).

-

Monitor animal body weight and overall health as indicators of toxicity.

-

For pharmacodynamic studies, collect tumor and skin biopsies at various time points post-dose.[5]

-

-

Endpoint Analysis : Tissues are fixed and processed for immunohistochemistry to detect biomarkers like phospho-histone H3 (pHH3) to confirm mitotic arrest.[10]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medkoo.com [medkoo.com]

- 3. Facebook [cancer.gov]

- 4. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Eg5 Inhibitor (LY2523355) Causes Mitotic Arrest and Apoptosis in Cancer Cells and Shows Potent Antitumor Activity in Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. This compound | C23H37N5O4S2 | CID 25167017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Discovery of novel allosteric Eg5 inhibitors through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A phase 1 and dose-finding study of LY2523355 (this compound), an Eg5 inhibitor, in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Allosteric Inhibition of Eg5 by Litronesib

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the allosteric inhibition of the mitotic kinesin Eg5 by Litronesib (LY2523355). It covers the mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols relevant to the study of this potent anti-mitotic agent.

Introduction: Eg5 as a Therapeutic Target

The kinesin spindle protein Eg5, also known as KIF11, is a plus-end directed motor protein essential for a critical step in mitosis.[1][2] As a homotetrameric kinesin, Eg5 utilizes the energy from ATP hydrolysis to slide anti-parallel microtubules apart.[3] This action is fundamental for the separation of centrosomes and the establishment of the bipolar mitotic spindle, a structure required for the accurate segregation of chromosomes into two daughter cells.[4][5]

Unlike microtubules, which have crucial functions in both dividing and non-dividing cells, Eg5's expression and activity are largely restricted to mitosis.[3][6] This mitotic-specific role makes Eg5 an attractive target for cancer chemotherapy, as its inhibition is predicted to selectively affect rapidly proliferating cancer cells while sparing quiescent, healthy cells, potentially leading to an improved safety profile compared to traditional anti-tubulin agents like taxanes.[3][6] Inhibition of Eg5 disrupts spindle formation, leading to a characteristic monoastral spindle phenotype, which activates the spindle assembly checkpoint (SAC), induces mitotic arrest, and ultimately triggers apoptosis in cancer cells.[2][3][7]

This compound (LY2523355) is a selective, potent, allosteric inhibitor of Eg5 that has demonstrated broad-spectrum anti-proliferative activity in preclinical models.[7][8] This document details its mechanism and the methodologies used to characterize its activity.

Mechanism of Allosteric Inhibition by this compound

This compound functions not by competing with ATP at the nucleotide-binding site, but by binding to a distinct, allosteric pocket. This site is formed by the α2 helix, loop L5, and the α3 helix, approximately 12 Å away from the ATP-binding pocket.[9] This binding mode is shared by other thiadiazole derivatives and inhibitors like monastrol.[9][10]

Binding of this compound to this allosteric site locks the Eg5 motor domain in a state that mimics the ADP-bound conformation. This prevents the release of ADP from the nucleotide-binding pocket, effectively trapping Eg5 in a weak microtubule-binding state and halting its motor cycle.[7][10] Unable to perform its cross-linking and sliding functions, the outward forces required for centrosome separation are lost, leading to the collapse of the nascent spindle into a monopolar structure.

Caption: Allosteric binding of this compound to the Loop L5 site stalls the Eg5 motor cycle.

Cellular Consequences of Eg5 Inhibition

The biochemical inhibition of the Eg5 motor protein by this compound translates into a distinct and measurable cellular phenotype. The failure to separate centrosomes results in the formation of monopolar spindles, or "monoasters," where chromosomes condense and arrange themselves in a radial pattern around a single spindle pole.[4][5]

This gross structural defect in the mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism.[3] The SAC halts the cell cycle in mitosis, preventing entry into anaphase until all chromosomes are properly attached to a bipolar spindle.[6] Sustained mitotic arrest induced by this compound ultimately overwhelms the cell's capacity to recover, leading to the initiation of apoptosis and programmed cell death.[2][6][8]

Caption: Pathway from Eg5 inhibition by this compound to apoptotic cell death.

Quantitative Data

The potency of this compound has been quantified through various biochemical and cell-based assays.

Table 1: Biochemical Activity of this compound

| Parameter | Target | Value | Reference |

| IC₅₀ | KSP/Eg5 ATPase Activity | 26 nM | [9] |

Table 2: Cellular and In Vivo Activity of this compound

| Assay Type | Finding | Dosing / Concentration | Model System | Reference |

| Anti-proliferative Activity | Broad-spectrum activity | Not specified | 68 cancer cell lines | [9] |

| Mitotic Arrest & Apoptosis | Induces cell death during mitotic arrest | 25 nM | Cancer cell lines | [11] |

| Antitumor Activity | Dose-dependent tumor regression | 1.1 - 30 mg/kg (i.v.) | Colo205 Xenograft Tumors | [11] |

| Phase 1 Clinical Trial | Recommended dose determined | 5 mg/m²/day (with G-CSF) | Japanese patients with advanced solid tumors | [12] |

Experimental Protocols

Characterizing Eg5 inhibitors like this compound involves a suite of specialized biochemical and cell-based assays.

Eg5 Microtubule-Activated ATPase Assay

This assay quantifies the enzymatic activity of Eg5 by measuring the rate of ATP hydrolysis, which is stimulated by the presence of microtubules. Inhibition of this activity is a primary indicator of target engagement. A common method involves a colorimetric assay to detect the release of inorganic phosphate (Pi).

Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare an appropriate buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT).

-

Eg5 Enzyme: Recombinant human Eg5 motor domain is purified and diluted to a working concentration (e.g., 300-400 nM) in assay buffer.[13]

-

Microtubules (MTs): Tubulin is polymerized into microtubules using a stabilizing agent like paclitaxel and diluted in assay buffer.

-

ATP Solution: Prepare a stock solution of ATP in assay buffer.

-

Inhibitor: this compound is serially diluted in assay buffer containing a constant, low percentage of DMSO (e.g., <2.5%) to ensure solubility.[13]

-

-

Assay Procedure:

-

In a 96-well plate, add the Eg5 enzyme, microtubules, and varying concentrations of this compound.

-

Incubate the mixture for a short period at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at a controlled temperature (e.g., 25°C or 37°C) for a fixed time (e.g., 20-30 minutes).

-

-

Detection:

-

Stop the reaction.

-

Add a malachite green reagent, which forms a colored complex with the inorganic phosphate released during ATP hydrolysis.[13]

-

Measure the absorbance at ~650 nm using a plate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of phosphate.

-

Convert absorbance values to the amount of Pi produced.

-

Plot the rate of ATPase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Caption: A typical workflow for measuring the IC₅₀ of an Eg5 ATPase inhibitor.

Microtubule Gliding Assay

This in vitro motility assay directly visualizes the function of motor proteins.[14][15] Motor proteins are affixed to a glass surface, and the movement of fluorescently labeled microtubules propelled by the motors is observed via microscopy. Inhibitors of motor function will slow or stop this movement.

Protocol:

-

Flow Cell Preparation: Construct a flow chamber using a glass slide and a coverslip.

-

Motor Immobilization:

-

Sequentially flow in an antibody against the tag on the recombinant Eg5 motor protein, followed by a blocking agent (e.g., casein) to prevent non-specific binding.

-

Introduce the Eg5 motor protein solution and incubate to allow binding to the surface-adhered antibodies.

-

-

Motility Observation:

-

Introduce a solution containing fluorescently labeled microtubules, ATP, and an oxygen-scavenging system to prevent photobleaching.

-

To test the inhibitor, the motility solution is supplemented with the desired concentration of this compound.

-

Place the slide on a fluorescence microscope equipped with a temperature-controlled stage.

-

-

Data Acquisition and Analysis:

-

Record time-lapse videos of the moving microtubules.

-

Use tracking software (e.g., ImageJ plugins) to measure the velocity of individual microtubules.[15]

-

Compare the gliding velocities in the presence and absence of this compound. A potent inhibitor will significantly reduce or completely halt microtubule gliding.

-

Cell-Based Mitotic Arrest and Immunofluorescence Assay

This assay visualizes the specific cellular phenotype—monoastral spindles—caused by Eg5 inhibition.

Protocol:

-

Cell Culture and Treatment:

-

Plate cancer cells (e.g., HeLa) on poly-D-lysine coated coverslips in a multi-well plate and allow them to adhere overnight.[11]

-

Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a duration sufficient to allow cells to enter mitosis (e.g., 16-24 hours).

-

-

Fixation and Permeabilization:

-

Immunostaining:

-

Block non-specific antibody binding using a blocking buffer (e.g., BSA in PBS).

-

Incubate with a primary antibody against α-tubulin to visualize the microtubules and spindle structures.

-

Wash and incubate with a fluorescently-labeled secondary antibody.

-

Counterstain the DNA with DAPI to visualize the chromosomes.

-

-

Imaging and Analysis:

-

Mount the coverslips onto glass slides.

-

Image the cells using a fluorescence or confocal microscope.

-

Quantify the percentage of mitotic cells exhibiting the characteristic monoastral spindle phenotype at each inhibitor concentration. This allows for the determination of a cellular IC₅₀ for mitotic arrest.

-

Caption: Key steps to visualize and quantify monoaster formation after this compound treatment.

Conclusion

This compound is a potent and selective allosteric inhibitor of Eg5 that effectively disrupts the mitotic spindle, leading to mitotic arrest and apoptosis in proliferating cancer cells. Its mechanism of action, which involves binding to the Loop L5 pocket and preventing ADP release, has been well-characterized through a variety of biochemical and cellular assays. The quantitative data underscores its potential as a therapeutic agent, and the detailed protocols provided herein serve as a guide for researchers in the continued investigation and development of Eg5 inhibitors for cancer therapy.

References

- 1. medkoo.com [medkoo.com]

- 2. Facebook [cancer.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Eg5 and Diseases: From the Well-Known Role in Cancer to the Less-Known Activity in Noncancerous Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Novel Eg5 Inhibitor (LY2523355) Causes Mitotic Arrest and Apoptosis in Cancer Cells and Shows Potent Antitumor Activity in Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. A phase 1 and dose-finding study of LY2523355 (this compound), an Eg5 inhibitor, in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Guided by Light: Optical Control of Microtubule Gliding Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Gliding Assay to Analyze Microtubule-based Motor Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

The Role of KIF11/Eg5 in Cancer Cell Proliferation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kinesin Family Member 11 (KIF11), also known as Eg5 or Kinesin Spindle Protein (KSP), is a plus-end directed motor protein essential for the formation and maintenance of the bipolar mitotic spindle. Its primary function is to crosslink and slide antiparallel microtubules, a process critical for centrosome separation and proper chromosome segregation during mitosis.[1][2] Overexpression of KIF11 is a common feature in a wide range of human cancers, including but not limited to breast, lung, colon, ovarian, and glioblastoma, and is frequently associated with aggressive tumor behavior and poor prognosis.[1][3][4] This aberrant expression drives uncontrolled cell proliferation, making KIF11 a compelling therapeutic target in oncology. Inhibition of KIF11 leads to the formation of monopolar spindles, mitotic arrest, and subsequent apoptotic cell death, selectively targeting rapidly dividing cancer cells while sparing non-proliferating healthy cells.[5][6] This guide provides a comprehensive overview of the role of KIF11 in cancer cell proliferation, detailing its mechanism of action, the quantitative effects of its inhibition, and its involvement in key oncogenic signaling pathways. Detailed experimental protocols for studying KIF11 are also provided to facilitate further research and drug development efforts.

The Core Biology of KIF11/Eg5 in Mitosis

KIF11 is a homotetrameric protein consisting of an N-terminal motor domain that binds to microtubules and hydrolyzes ATP, a central stalk domain that facilitates dimerization, and a C-terminal tail domain.[2] During the early stages of mitosis, KIF11 localizes to the mitotic spindle, where it generates an outward force that pushes the spindle poles apart.[1] This action is crucial for establishing a bipolar spindle, which is a prerequisite for the accurate alignment of chromosomes at the metaphase plate. The activity of KIF11 is tightly regulated by phosphorylation, primarily by cyclin-dependent kinase 1 (CDK1), which promotes its localization to the centrosome.[3][7]

KIF11/Eg5 as a Driver of Cancer Cell Proliferation

The overexpression of KIF11 has been documented in numerous cancer types and is functionally linked to enhanced cell proliferation, invasion, and metastasis.[2][3] High levels of KIF11 are often correlated with advanced tumor stage, higher grade, and poor patient survival.[8][9] By facilitating rapid cell division, KIF11 contributes to the clonal expansion of cancer cells. Furthermore, non-mitotic roles of KIF11 in processes like cell motility and intracellular transport are also emerging, suggesting a multifaceted contribution to cancer progression.[10]

Targeting KIF11/Eg5 in Cancer Therapy

The essential and specific role of KIF11 in mitosis makes it an attractive target for anticancer drug development. Unlike traditional microtubule-targeting agents like taxanes, which can cause significant neurotoxicity, KIF11 inhibitors are expected to have a better safety profile due to the low expression of KIF11 in non-dividing cells such as neurons.[7] Several small-molecule inhibitors of KIF11 have been developed and have shown promise in preclinical and clinical studies. These inhibitors typically bind to an allosteric pocket in the motor domain of KIF11, preventing ATP hydrolysis and locking the motor protein in a microtubule-bound state. This leads to the characteristic formation of monopolar spindles, G2/M cell cycle arrest, and ultimately, apoptosis.[4][6]

Quantitative Effects of KIF11 Inhibition

The inhibition of KIF11 has been shown to have potent anti-proliferative effects across a wide range of cancer cell lines. The following tables summarize the quantitative data from various studies.

Table 1: IC50 Values of KIF11 Inhibitors in Cancer Cell Lines

| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference |

| Ispinesib | Glioblastoma | TICs | 1.15 ± 0.35 | [10] |

| Glioblastoma | non-TICs | 1.79 ± 0.22 | [10] | |

| Breast Cancer | 4T1 | 5 | [11] | |

| Ovarian Cancer | SKOV3 | 1.2 - 9.5 | [6] | |

| Colon Cancer | Colo 205 | 1.2 - 9.5 | [6] | |

| Filanesib | Meningioma | Anaplastic & Benign | < 1 | [12] |

| Monastrol | Small Cell Lung Cancer | SCLC cells | 14,000 | [11] |

| Gallbladder Cancer | GBC-SD, NOZ | Varies | [13] | |

| SB-743921 | Oral Cancer | HSC4 | Varies | [1] |

| Breast Cancer | TP53 mutant cells | Varies | [5] |

Table 2: Effect of KIF11 Inhibition on Cell Cycle Distribution

| Cancer Type | Cell Line | Treatment | % of Cells in G2/M Phase (Treated) | % of Cells in G2/M Phase (Control) | Reference |

| Oral Cancer | HSC4 | si-KIF11 | ~40% | ~20% | [1][7] |

| Oral Cancer | FaDu | si-KIF11 | ~35% | ~15% | [1][7] |

| Endometrial Cancer | ISHIKAWA | si-KIF11 | Increased | Baseline | |

| Endometrial Cancer | HEC-1-B | si-KIF11 | Increased | Baseline | [13] |

| Lung Adenocarcinoma | A549 | shKIF11 | Increased | Baseline | [8] |

| Lung Adenocarcinoma | PC-9 | shKIF11 | Increased | Baseline | [8][9] |

| Small Cell Lung Cancer | Lu-135, NCI-H69 | SB743921 | Arrested | Normal | [4] |

Table 3: Effect of KIF11 Inhibition on Apoptosis

| Cancer Type | Cell Line | Treatment | % of Apoptotic Cells (Treated) | % of Apoptotic Cells (Control) | Reference |

| Oral Cancer | HSC4 | si-KIF11 | ~25% | ~5% | [1][7] |

| Oral Cancer | FaDu | si-KIF11 | ~20% | ~5% | [1][7] |

| Breast Cancer | BT549 | si-KIF11 | Increased | Baseline | [2][14] |

| Breast Cancer | MDA-MB-231 | si-KIF11 | Increased | Baseline | [2][14] |

| Endometrial Cancer | ISHIKAWA | si-KIF11 | Increased | Baseline | |

| Endometrial Cancer | HEC-1-B | si-KIF11 | Increased | Baseline | [13] |

| Lung Adenocarcinoma | A549 | shKIF11 | Increased | Baseline | [8] |

| Lung Adenocarcinoma | PC-9 | shKIF11 | Increased | Baseline | [8][9] |

KIF11/Eg5 and Oncogenic Signaling Pathways

KIF11 does not function in isolation; its expression and activity are intertwined with major oncogenic signaling pathways, contributing to a complex network that promotes cancer cell proliferation and survival.

Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and stem cell self-renewal. Aberrant activation of this pathway is a hallmark of many cancers. Recent studies have demonstrated a functional link between KIF11 and the Wnt/β-catenin pathway.[15][16] Silencing KIF11 has been shown to inhibit the nuclear translocation of β-catenin, a key step in the activation of Wnt target genes such as TCF1 and CCND1 (Cyclin D1).[3] This suggests that KIF11 may play a role in mediating the pro-proliferative effects of the Wnt pathway. There is also evidence of a direct physical interaction between KIF11 and β-catenin.[2]

Figure 1: KIF11/Eg5 interaction with the Wnt/β-catenin signaling pathway.

PI3K/AKT Pathway

The PI3K/AKT pathway is a central signaling node that regulates cell growth, survival, and metabolism. Its constitutive activation is a frequent event in cancer. Evidence suggests that KIF11 can modulate the PI3K/AKT pathway.[13][17] Downregulation of KIF11 has been shown to decrease the phosphorylation of AKT, a key downstream effector of PI3K.[1] In gallbladder cancer, KIF11 has been reported to promote cell proliferation through the ERBB2/PI3K/AKT signaling pathway.[13] This suggests that KIF11 may act upstream of or in concert with the PI3K/AKT pathway to drive cancer cell proliferation.

Figure 2: KIF11/Eg5 and its influence on the PI3K/AKT signaling pathway.

MAPK/ERK and NF-κB/JNK Pathways

The MAPK/ERK and NF-κB/JNK pathways are also implicated in KIF11-mediated cancer cell proliferation and invasion.[3][18] Knockdown of KIF11 has been associated with decreased phosphorylation of ERK.[1] In non-small cell lung cancer, KIF11 has been suggested to act as a regulator of the NF-κB/JNK pathway.[3] However, the precise molecular mechanisms underlying these interactions require further investigation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of KIF11/Eg5 in cancer cell proliferation.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of KIF11 inhibitors on cancer cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treatment: Prepare serial dilutions of the KIF11 inhibitor in culture medium. Replace the medium in each well with 100 µL of medium containing the desired concentration of the inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the inhibitor.

Figure 3: Workflow for the MTT cell viability assay.

Western Blotting for KIF11 Protein Expression

This protocol is for detecting the expression levels of KIF11 protein in cancer cells.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Sample Preparation: Mix an equal amount of protein (20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto a 10% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against KIF11 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Figure 4: General workflow for Western blotting.

Immunofluorescence for KIF11 Localization

This protocol is for visualizing the subcellular localization of KIF11.

-

Cell Culture: Grow cells on glass coverslips in a 24-well plate.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block with 1% BSA in PBST for 30 minutes.

-

Primary Antibody Incubation: Incubate with the primary antibody against KIF11 diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash three times with PBS.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Counterstaining: Wash three times with PBS and counterstain the nuclei with DAPI for 5 minutes.

-

Mounting: Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of KIF11 inhibition on the cell cycle.

-

Cell Treatment: Treat cells with the KIF11 inhibitor or vehicle control for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells for 30 minutes at 37°C in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

KIF11/Eg5 plays a pivotal and well-validated role in the proliferation of cancer cells. Its overexpression is a common feature of many malignancies and is associated with poor clinical outcomes. The selective inhibition of KIF11 represents a promising therapeutic strategy, with the potential for a favorable safety profile compared to traditional chemotherapeutics. The intricate involvement of KIF11 in key oncogenic signaling pathways, such as Wnt/β-catenin and PI3K/AKT, further underscores its importance as a therapeutic target.

Future research should focus on further elucidating the non-mitotic functions of KIF11 in cancer progression, exploring mechanisms of resistance to KIF11 inhibitors, and identifying predictive biomarkers to guide patient selection for KIF11-targeted therapies. Combination strategies, pairing KIF11 inhibitors with other targeted agents or immunotherapies, may also hold the key to overcoming resistance and improving therapeutic efficacy. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding of KIF11 biology and translate these findings into novel and effective cancer treatments.

References

- 1. KIF11 Functions as an Oncogene and Is Associated with Poor Outcomes from Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transport of Golgi-localized β-catenin p-S47 by KIF11 or KIFC3 induces primary ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitotic Functions and Characters of KIF11 in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small Cell Lung Carcinoma Cells Depend on KIF11 for Survival [pubmed.ncbi.nlm.nih.gov]

- 5. 380 The kinesin-like protein Kif11 is essential for the survival of TP53 mutant triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are KIF11 inhibitors and how do they work? [synapse.patsnap.com]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | KIF11 Serves as an Independent Prognostic Factor and Therapeutic Target for Patients With Lung Adenocarcinoma [frontiersin.org]

- 9. KIF11 Serves as an Independent Prognostic Factor and Therapeutic Target for Patients With Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Mitotic Kinesin KIF11 is a Central Driver of Invasion, Proliferation, and Self Renewal in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting the Id1-Kif11 Axis in Triple-Negative Breast Cancer Using Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. KIF15 promotes pancreatic cancer proliferation via the MEK–ERK signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. KIF11 promotes cell proliferation via ERBB2/PI3K/AKT signaling pathway in gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Kinesin Family Member 11 Enhances the Self-Renewal Ability of Breast Cancer Cells by Participating in the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Kinesin Family Member 11 Enhances the Self-Renewal Ability of Breast Cancer Cells by Participating in the Wnt/β-Catenin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacological Profile of Litronesib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Litronesib, also known as LY2523355, is a selective, allosteric inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1][2][3] Eg5 is a plus-end directed motor protein that is essential for the formation and maintenance of the bipolar spindle during the M-phase of the cell cycle.[2][4] By inhibiting Eg5, this compound disrupts mitotic progression, leading to cell cycle arrest and subsequent apoptosis in actively dividing cells.[1][5] This mechanism of action makes this compound a targeted anti-mitotic agent with potential applications in oncology.[4] this compound has been investigated in clinical trials for a variety of solid tumors and hematological malignancies.[2]

Mechanism of Action

This compound functions as an allosteric inhibitor of Eg5.[1] The binding of this compound to Eg5 induces a conformational change that prevents the hydrolysis of ATP, the energy source for the motor function of the protein.[6][7] This inhibition of ATPase activity halts the movement of Eg5 along microtubules, which is critical for the separation of centrosomes and the establishment of a bipolar spindle.[8]

The downstream consequence of Eg5 inhibition is the formation of a "monoastral" spindle, where duplicated but unseparated centrosomes are surrounded by a radial array of microtubules.[9][10] This abnormal spindle structure activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that ensures proper chromosome alignment before anaphase.[5] Sustained activation of the SAC due to the persistent presence of the monoastral spindle ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[5][9]

dot

Caption: Mechanism of action of this compound.

Pharmacological Data

In Vitro Activity

This compound has demonstrated potent and selective inhibitory activity against Eg5 in various in vitro assays. The half-maximal inhibitory concentration (IC50) for Eg5 ATPase activity is a key parameter for evaluating its potency.[6]

| Parameter | Value | Assay Type |

| Eg5 ATPase IC50 | 26 nM | In vitro biochemical assay |

Table 1: In Vitro Potency of this compound[6]

The cellular consequence of Eg5 inhibition is the induction of mitotic arrest and subsequent cell death. The concentration of this compound required to induce these effects has been determined in various cancer cell lines.

| Cell Line | Cancer Type | Parameter | Value |

| Multiple Cancer Cell Lines | Various | Mitotic Arrest | 25 nM |

Table 2: Cellular Activity of this compound[11]

Pharmacokinetics

Pharmacokinetic studies in human patients have been conducted to understand the absorption, distribution, metabolism, and excretion of this compound. These studies are crucial for determining the optimal dosing and schedule for clinical efficacy.

| Parameter | Value | Patient Population |

| Dose Proportionality | Exposure increases with dose | Japanese patients with advanced solid tumors |

| Recommended Phase 2 Dose | 5 mg/m²/day on Days 1, 2, 3 with G-CSF | Japanese patients with advanced solid tumors |

| Recommended Phase 2 Regimens | 6 mg/m²/day on Days 1, 2, 3 + pegfilgrastim; 8 mg/m²/day on Days 1, 5, 9 + pegfilgrastim | Patients with advanced cancer |

Table 3: Clinical Pharmacokinetic and Dosing Information for this compound[12][13]

Experimental Protocols

Eg5 ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of the Eg5 motor protein. A common method is a microtubule-activated ATPase assay.[14]

Protocol:

-

Reagent Preparation:

-

Assay Procedure:

-

Add Eg5 protein, microtubules, and varying concentrations of this compound to a 96-well plate.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for a defined period (e.g., 30 minutes).[8]

-

Stop the reaction and measure the amount of ADP produced using a detection reagent and a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to a no-drug control.

-

Determine the IC50 value by fitting the data to a dose-response curve.[15]

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.

Protocol:

-

Cell Culture and Treatment:

-

Seed cancer cells in culture plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).[7]

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells in cold 70% ethanol while gently vortexing to prevent clumping.[16]

-

-

Staining:

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.

-

-

Data Analysis:

dot

Caption: A typical experimental workflow for evaluating an Eg5 inhibitor.

Conclusion

This compound is a potent and selective inhibitor of the mitotic kinesin Eg5. Its mechanism of action, which involves the disruption of bipolar spindle formation and subsequent induction of apoptosis, provides a targeted approach to cancer therapy. Preclinical and clinical data have demonstrated its anti-tumor activity and have established a foundation for its further development. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other Eg5 inhibitors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | C23H37N5O4S2 | CID 25167017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. Facebook [cancer.gov]

- 5. A Novel Eg5 Inhibitor (LY2523355) Causes Mitotic Arrest and Apoptosis in Cancer Cells and Shows Potent Antitumor Activity in Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional screening identifies kinesin spindle protein inhibitor filanesib as a potential treatment option for hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of novel allosteric Eg5 inhibitors through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinesin Eg5 Targeting Inhibitors as a New Strategy for Gastric Adenocarcinoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. A phase 1 and dose-finding study of LY2523355 (this compound), an Eg5 inhibitor, in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Two Phase 1 dose-escalation studies exploring multiple regimens of this compound (LY2523355), an Eg5 inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 16. vet.cornell.edu [vet.cornell.edu]

- 17. Flow cytometry with PI staining | Abcam [abcam.com]

- 18. 4.7. Cell Cycle Arrest Analysis by Flow Cytometry [bio-protocol.org]

- 19. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

Early-Stage Research on Litronesib: A Technical Guide to its Antineoplastic Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research on the antineoplastic activity of Litronesib (LY2523355), a selective allosteric inhibitor of the mitotic kinesin Eg5. The information compiled herein summarizes its mechanism of action, preclinical efficacy in both in vitro and in vivo models, and foundational clinical findings, with a focus on quantitative data and experimental methodologies.

Core Mechanism of Action

This compound exerts its anticancer effects by specifically targeting the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1][2] Eg5 is an ATP-dependent motor protein that is essential for a critical step in mitosis: the formation and maintenance of the bipolar spindle.[1] By selectively inhibiting the ATPase activity of Eg5, this compound disrupts this process.[1]

The inhibition of Eg5 by this compound leads to a cascade of events within rapidly dividing cancer cells:

-

Mitotic Disruption: The separation of duplicated centrosomes fails, preventing the formation of a functional bipolar spindle.[3]

-

Mitotic Arrest: This disruption activates the spindle-assembly checkpoint (SAC), a crucial cellular surveillance mechanism, causing the cell cycle to halt in the M phase.[4]

-

Apoptosis: Sustained mitotic arrest ultimately triggers programmed cell death (apoptosis), leading to the elimination of the cancerous cells.[4]

This targeted approach is designed to have a greater effect on rapidly proliferating cancer cells while sparing non-dividing, healthy cells where Eg5 is not actively engaged.[4]

Preclinical In Vitro Activity

This compound has demonstrated broad-spectrum antiproliferative activity against a wide array of human cancer cell lines.[5] Early research indicated its effectiveness in inhibiting the growth of 68 different cancer cell lines.[1] The primary mechanism of this activity is the potent and selective inhibition of the Eg5 ATPase.[1]

Quantitative In Vitro Data

The following table summarizes the key quantitative metrics of this compound's in vitro activity based on available early-stage research data.

| Parameter | Target/Cell Line | Value | Reference |

| IC₅₀ | Eg5 KSP ATPase | 26 nM | [1] |

| Effective Concentration | HCT116 (Colon Carcinoma) | 25 nM (for mitotic arrest) | [6][7] |

Experimental Protocol: Cell Viability (MTT/CCK-8) Assay

This protocol outlines a general procedure for assessing the in vitro antiproliferative activity of this compound.

-

Cell Seeding:

-

Culture human cancer cells (e.g., HCT116, Colo205) to a logarithmic growth phase.

-

Trypsinize, count, and seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate the plates overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in the appropriate cell culture medium to achieve a range of final concentrations.

-

Remove the old medium from the cell plates and add 100 µL of the medium containing the various this compound concentrations. Include vehicle control (DMSO) wells.

-

-

Incubation:

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C with 5% CO₂.

-

-

Viability Assessment (CCK-8 Example):

-

Add 10 µL of CCK-8 reagent to each well.

-

Incubate for 1-4 hours until a color change is apparent.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the viability percentage against the log of the this compound concentration and use a non-linear regression model to determine the IC₅₀ value.

-

Preclinical In Vivo Efficacy

This compound has shown significant, dose- and schedule-dependent antitumor activity in various preclinical xenograft tumor models, including patient-derived xenograft (PDX) models.[4]

Quantitative In Vivo Data

The table below presents a summary of the in vivo efficacy of this compound in different tumor models.

| Tumor Model | Dosing Schedule | Outcome | Reference |

| Colo205 (Colon) | 9.6 mg/kg, IV, every 4 days (3 cycles) | Marked tumor shrinkage | [8] |

| ECB-1 (NSCLC) | MTD (schedule not specified) | Superior tumor growth inhibition vs. docetaxel | [8] |

| A2780 (Ovarian) | MTD (schedule not specified) | Superior tumor growth inhibition vs. docetaxel | [8] |

| Various Xenografts | 1.1, 3.3, 10, and 30 mg/kg, IV | Dose-dependent antitumor activity | [6] |

| Various Xenograft & PDX | Highly dose/schedule-dependent | Complete remission achieved in some models | [4] |

Experimental Protocol: Xenograft Tumor Model

This protocol describes a general workflow for evaluating the in vivo efficacy of this compound.

-

Animal and Cell Line Preparation:

-

Use immunodeficient mice (e.g., nude or SCID), typically 4-6 weeks old.

-

Culture the desired human cancer cells (e.g., Colo205) and harvest them during the exponential growth phase.

-

Resuspend the cells in a suitable medium, often mixed with Matrigel, to a final concentration for injection.

-

-

Tumor Implantation:

-

Subcutaneously inject a specific number of cells (e.g., 5 x 10⁶) into the flank of each mouse.

-

-

Tumor Growth and Grouping:

-

Monitor the mice regularly for tumor growth.

-

Once tumors reach a predetermined average volume (e.g., 150-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer this compound via the specified route (e.g., intravenous bolus or infusion) and schedule. The control group receives the vehicle solution.

-

-

Monitoring and Endpoints:

-

Measure tumor volumes with calipers every few days. Calculate tumor volume using the formula: (Width² x Length) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

The study concludes when tumors in the control group reach a maximum allowed size, or after a predetermined treatment duration.

-

-

Data Analysis:

-

Calculate the tumor growth inhibition (TGI) percentage.

-

Perform statistical analysis to compare the tumor volumes between the treated and control groups.

-

Pharmacodynamic Biomarkers

Early research identified the phosphorylation of histone H3 (pHH3) as a promising pharmacodynamic biomarker for this compound's activity in vivo.[4] An increase in pHH3-positive cells in tumor tissue and proliferating skin cells serves as an indicator of mitotic arrest, confirming that the drug is engaging its target and exerting its biological effect.[4]

Early-Stage Clinical Development

This compound progressed into Phase I and II clinical trials for various cancers, including advanced solid tumors, metastatic breast cancer, and acute leukemia.[1]

-

Dose-Limiting Toxicity: The primary dose-limiting toxicity observed was neutropenia.[1]

-

Mitigation Strategy: The co-administration of granulocyte colony-stimulating factor (G-CSF), such as filgrastim or pegfilgrastim, was employed to manage the neutropenia, allowing for higher doses of this compound to be administered.[1]

-

Clinical Activity: In these early trials, this compound, both alone and in combination, demonstrated partial remissions as the best response in some patients with small cell lung cancer and other tumor types.[1]

Despite these promising early results, the development of this compound was ultimately discontinued by Eli Lilly and Company.[1]

Conclusion

The early-stage research on this compound established it as a potent and selective inhibitor of the mitotic kinesin Eg5 with a clear mechanism of action leading to mitotic arrest and apoptosis in cancer cells. Preclinical studies demonstrated its broad-spectrum antineoplastic activity in both in vitro and in vivo models, including those derived directly from patients. While its clinical development was halted, the foundational research on this compound has contributed significantly to the understanding of Eg5 as a therapeutic target in oncology and provides valuable insights for the development of future antimitotic agents.

References

- 1. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. A Novel Eg5 Inhibitor (LY2523355) Causes Mitotic Arrest and Apoptosis in Cancer Cells and Shows Potent Antitumor Activity in Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | Kinesin | TargetMol [targetmol.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Preparation of Litronesib Stock Solution in DMSO: An Application Note and Protocol

For research, scientific, and drug development professionals.

Introduction

Litronesib (also known as LY2523355) is a potent and selective inhibitor of the kinesin spindle protein (KSP), also known as Eg5.[1][2][3] This protein plays a crucial role in the formation of the bipolar mitotic spindle, a necessary step for proper cell division. By inhibiting Eg5, this compound induces mitotic arrest in actively dividing cells, leading to apoptosis, which makes it a compound of significant interest in cancer research and drug development.[1][2][4] Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO) as the solvent.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various suppliers.

| Parameter | Value | Source |

| Molecular Weight | 511.70 g/mol | [1][2][5] |

| Solubility in DMSO | ≥ 50 mg/mL (97.71 mM) to 100 mg/mL (195.42 mM) | [2][4][5][6] |

| Recommended Solvent | Fresh, anhydrous DMSO | [2][6] |

| Storage of Powder | -20°C for up to 3 years | [2][4][5][6] |

| Storage of Stock Solution in DMSO | -80°C for up to 2 years; -20°C for up to 1 year | [2][4][6][7] |

| Typical In Vitro Concentration | 25 nM for inducing mitotic arrest | [3][4][6] |

Signaling Pathway and Experimental Workflow

This compound targets the kinesin spindle protein Eg5, a motor protein essential for mitosis. The diagram below illustrates the workflow for preparing a this compound stock solution.

Caption: Workflow for this compound stock solution preparation.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the amounts accordingly for different desired concentrations.

Materials:

-

This compound powder (Molecular Weight: 511.70 g/mol )

-

Anhydrous, sterile dimethyl sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or vials

-

Sterile, disposable pipette tips

-

Vortex mixer

-

(Optional) Sonicator water bath

Procedure:

-

Pre-weighing Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture onto the compound.

-

Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.12 mg of this compound. Calculation: 10 mmol/L * 1 L/1000 mL * 511.7 g/mol * 1000 mg/g = 5.117 mg/mL

-

Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the 5.12 mg of this compound, add 1 mL of DMSO.

-

Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes is recommended to aid dissolution.[4] Visually inspect the solution to ensure it is clear and free of any particulate matter.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[2]

-

Storage: Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[6][7] When ready to use, thaw a single aliquot at room temperature and use it immediately. Discard any unused portion of the thawed aliquot.

Important Handling and Safety Precautions

-

This compound is a potent cytotoxic agent. Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Perform all weighing and solution preparation steps in a well-ventilated area or a chemical fume hood.

-

DMSO is a powerful solvent that can penetrate the skin, carrying dissolved substances with it. Avoid direct contact with the skin.

-

Use fresh, anhydrous DMSO, as moisture can reduce the solubility of this compound.[2]

-

Always store the stock solution in tightly sealed containers to prevent the absorption of moisture and contamination.

References

Application Notes and Protocols for Litronesib (LY2523355) in Mitotic Arrest Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Litronesib (also known as LY2523355) is a potent and selective, allosteric inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1][2] Eg5 is a plus-end directed motor protein essential for the formation and maintenance of the bipolar mitotic spindle during cell division.[2][3] Inhibition of Eg5 by this compound prevents the separation of centrosomes, leading to the formation of monopolar spindles, which in turn activates the spindle assembly checkpoint (SAC), causing a prolonged arrest in mitosis and subsequent apoptotic cell death in actively dividing cancer cells.[3][4][5] These application notes provide detailed protocols for utilizing this compound to induce and quantify mitotic arrest in cancer cell lines.

Mechanism of Action

This compound selectively targets the motor domain of Eg5, inhibiting its ATPase activity.[6] This inhibition disrupts the outward push required for centrosome separation during prophase. Consequently, the mitotic spindle cannot assemble correctly, resulting in a characteristic "mono-astral" or "monopolar" spindle phenotype, where a single aster of microtubules is surrounded by condensed chromosomes.[3][7] This aberrant spindle structure activates the SAC, a crucial cell cycle checkpoint that prevents the onset of anaphase until all chromosomes are properly attached to the spindle.[5][6] Sustained activation of the SAC due to the presence of this compound ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.[5]

Caption: Mechanism of this compound-induced mitotic arrest.

Data Presentation: Effective Concentrations of this compound for Mitotic Arrest

The optimal concentration of this compound for inducing mitotic arrest is cell line-dependent. The following table summarizes effective concentrations from published studies. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

| Cell Line | Concentration Range | Incubation Time | Outcome | Reference |

| HCT116 | 10 - 100 nM | 18 hours | Dose-dependent mitotic arrest | [8] |

| HeLa | 25 nM | 12 - 24 hours | Mitotic arrest and apoptosis | [8] |

| Various Cancer Cell Lines | 25 nM | Not Specified | Induction of cell death during mitotic arrest | [9] |

| Colo205 (xenograft) | 1.1 - 30 mg/kg (i.v.) | N/A (in vivo) | Increased phospho-histone H3 positive cells | [9] |

Experimental Protocols

Protocol 1: Determination of Mitotic Index by Immunofluorescence Microscopy

This protocol describes how to quantify the percentage of cells in mitosis (mitotic index) following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

This compound (LY2523355)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Formaldehyde (3.7%) or other suitable fixative

-

Methanol (ice-cold)

-

Triton X-100 (0.2% in PBS)

-

Bovine Serum Albumin (BSA) for blocking

-

Primary antibody against a mitotic marker (e.g., anti-phospho-histone H3 (Ser10))

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

-

Microscope slides or imaging plates

Procedure:

-

Cell Seeding: Seed cells onto coverslips in a multi-well plate or onto imaging plates at a density that will result in 50-70% confluency at the time of treatment. Allow cells to adhere overnight.

-

This compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 10, 25, 50, 100 nM) and a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 18-24 hours).

-

Fixation:

-

Aspirate the culture medium and wash the cells twice with PBS.

-

Fix the cells with 3.7% formaldehyde in PBS for 15-45 minutes at room temperature.[9]

-

-

Permeabilization:

-

Wash the cells three times with PBS.

-

Permeabilize the cells with ice-cold methanol for 10 minutes, followed by 0.2% Triton X-100 in PBS for 10 minutes.[9]

-

-

Blocking: Wash the cells three times with PBS and then block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate the cells with the primary antibody (e.g., anti-phospho-histone H3) diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5-10 minutes.

-

Wash twice with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Capture images from multiple random fields for each condition.

-

Quantify the mitotic index by counting the number of phospho-histone H3 positive cells (mitotic cells) and the total number of cells (DAPI positive nuclei).

-

Mitotic Index (%) = (Number of mitotic cells / Total number of cells) x 100.

-

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol details the use of flow cytometry to analyze the cell cycle distribution of cells treated with this compound, specifically looking for an accumulation of cells in the G2/M phase.

Materials:

-

Cancer cell line of interest

-

This compound (LY2523355)

-

Complete cell culture medium

-

PBS

-

Trypsin-EDTA

-

Ethanol (70%, ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound and a vehicle control for the desired time period (e.g., 12, 24, 48 hours).

-

Cell Harvesting:

-

Harvest the cells by trypsinization.

-

Collect the cells by centrifugation (e.g., 300 x g for 5 minutes).

-

Wash the cell pellet twice with cold PBS.

-

-

Fixation:

-

Resuspend the cell pellet in a small volume of PBS.

-

While vortexing gently, add ice-cold 70% ethanol dropwise to a final concentration of approximately 2 x 10^6 cells/mL.

-

Fix the cells for at least 2 hours on ice or overnight at 4°C.[10]

-

-

Staining:

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Collect data for at least 10,000 events per sample.

-

Use appropriate software to analyze the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the G2/M population indicates mitotic arrest.

-

Caption: Experimental workflow for mitotic arrest assays.

Concluding Remarks

This compound is a valuable tool for studying the mechanisms of mitosis and for investigating the effects of KSP/Eg5 inhibition in cancer cells. The protocols provided here offer robust methods for inducing and quantifying mitotic arrest. Researchers should optimize concentrations and incubation times for their specific experimental systems to achieve reliable and reproducible results. The characteristic monopolar spindle phenotype and the increase in the G2/M cell population are key indicators of this compound's on-target activity.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Facebook [cancer.gov]

- 3. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Novel Eg5 Inhibitor (LY2523355) Causes Mitotic Arrest and Apoptosis in Cancer Cells and Shows Potent Antitumor Activity in Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. cancer.wisc.edu [cancer.wisc.edu]

- 11. pubcompare.ai [pubcompare.ai]

Application Notes and Protocols for In Vivo Dosing and Administration of Litronesib in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Litronesib (also known as LY2523355) is a selective, allosteric inhibitor of the mitotic kinesin Eg5 (also known as KIF11 or KSP).[1] Eg5 plays a crucial role in the formation of the bipolar spindle during the M phase of the cell cycle.[2][3] By inhibiting Eg5, this compound disrupts mitotic spindle formation, leading to mitotic arrest and subsequent apoptosis in actively dividing cancer cells.[1][4] This mechanism of action makes this compound a promising agent for cancer therapy, and its efficacy has been evaluated in various preclinical xenograft models. These application notes provide detailed protocols for the in vivo administration and dosing of this compound in such models, along with methods for assessing its pharmacodynamic effects.

Mechanism of Action: Eg5 Inhibition

This compound's targeted action on Eg5 offers a mitosis-specific anticancer strategy. The pathway from Eg5 inhibition to apoptosis is a key area of investigation in preclinical studies.

Caption: Signaling pathway of this compound-mediated apoptosis.

Quantitative Data Summary

The in vivo efficacy of this compound is highly dependent on the dose and schedule of administration. The following tables summarize key quantitative data from preclinical studies.

Table 1: this compound Dosing and Administration in Xenograft Models

| Parameter | Details | Reference |

| Administration Routes | Intravenous (i.v.), Oral (p.o.) | |

| Commonly Used Xenograft Models | Colo205 (colorectal adenocarcinoma) | [5][6][7][8] |

| Patient-Derived Xenograft (PDX) Models | [9][10][11][12][13] | |

| Vehicle Formulations | For Intravenous Injection: DMSO, PEG300, Tween80, ddH2O | |

| For Oral Administration: CMC-Na solution, Corn oil | ||

| Dosing Schedules | Days 1, 2, 3 every 3 weeks | [2][3] |

| Days 1, 5, 9 every 3 weeks | [4] | |

| Pharmacodynamic Marker | Phosphorylation of Histone H3 (pHH3) in tumor and skin biopsies | [1][14] |

Table 2: Reported Efficacy of this compound in Preclinical Models

| Xenograft Model | Dosing Regimen (i.v.) | Outcome | Reference |

| Colo205 | 1.1, 3.3, 10, and 30 mg/kg | Dose-dependent antitumor activity | [14] |

| Various Xenograft Models | Not specified | Complete remission in several models | [1] |

| Patient-Derived Xenograft (PDX) Models | Not specified | Complete remission in some models | [1] |

Experimental Protocols

Detailed methodologies are crucial for the successful execution of in vivo studies with this compound.

Experimental Workflow

A typical experimental workflow for evaluating this compound in a xenograft model involves several key stages, from animal preparation to data analysis.

Caption: Experimental workflow for this compound xenograft studies.

Protocol 1: Preparation of this compound for In Vivo Administration

A. Intravenous (i.v.) Formulation

This formulation is suitable for achieving rapid systemic exposure.

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween80

-

Sterile deionized water (ddH₂O)

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL). Ensure the DMSO is fresh to avoid reduced solubility.

-

For a 1 mL final working solution, take 50 µL of the 100 mg/mL this compound stock solution.

-

Add 400 µL of PEG300 and mix until the solution is clear.

-

Add 50 µL of Tween80 and mix thoroughly.

-

Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.

-

Use the mixed solution immediately for administration.

B. Oral (p.o.) Formulation

This formulation is for studies investigating the oral bioavailability and efficacy of this compound.

Materials:

-

This compound (powder)

-

Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% in sterile water)

Procedure:

-

To prepare a 5 mg/mL suspension, weigh the required amount of this compound.

-

For each 5 mg of this compound, add 1 mL of the CMC-Na solution.

-

Mix thoroughly to obtain a homogenous suspension.

Protocol 2: Administration of this compound in Xenograft Mouse Models

Animal Models:

-

Immunocompromised mice (e.g., nude or SCID) are required for xenograft studies.

Procedure:

-